(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound is systematically named (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid under IUPAC guidelines. The stereochemical descriptors (6R,7R) define the spatial arrangement of chiral centers at positions 6 and 7 of the bicyclic β-lactam core. The trans designation reflects the relative configuration of substituents on the fused bicyclo[4.2.0]oct-2-ene system, where the thia-azabicyclic scaffold adopts a cis fusion between the six-membered dihydrothiazine ring and the four-membered β-lactam ring.
The 1,3-thiazolyl group at position 7 and the ethenyl moiety at position 3 are critical for biological activity, while the carboxylic acid at position 2 enhances water solubility. The stereochemical integrity of the β-lactam ring and the trans configuration are essential for maintaining structural stability and binding affinity to bacterial penicillin-binding proteins.
Molecular Formula and Mass Spectrometry-Based Molecular Weight Validation
The molecular formula C₁₄H₁₄N₄O₄S₂ corresponds to a calculated exact mass of 366.42 g/mol . High-resolution mass spectrometry (HRMS) analyses validate this composition, with observed m/z peaks aligning with theoretical values for the protonated ion [M+H]⁺ at m/z 367.04 and the sodium adduct [M+Na]⁺ at m/z 389.02. Fragmentation patterns confirm the presence of the β-lactam ring (characteristic loss of 43 Da) and the 1,3-thiazole moiety (neutral loss of 85 Da).
Table 1: Molecular Formula and Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₄S₂ |
| Exact Mass (Calculated) | 366.42 g/mol |
| HRMS [M+H]⁺ | 367.04 (Observed) |
| HRMS [M+Na]⁺ | 389.02 (Observed) |
CAS Registry Number and Alternative Chemical Identifiers
The compound is registered under CAS 79350-10-0 . Additional identifiers include:
Regulatory databases classify it as Cefdinir Related Compound B , a designated impurity in pharmacopeial standards for Cefdinir quality control. Its structural similarity to third-generation cephalosporins places it under ATCvet code QJ01DA19 in antimicrobial classifications.
Structural Relationship to Cefdinir and Third-Generation Cephalosporins
This compound is a structural analog of Cefdinir (CAS 91832-40-5), differing by the absence of the (Z)-hydroxyimino group at position 7. Both share the β-lactam core and 1,3-thiazolylacetamido side chain, which confer broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Table 2: Structural Comparison with Cefdinir
| Feature | This Compound | Cefdinir |
|---|---|---|
| Position 7 Substituent | 2-Amino-1,3-thiazolylacetyl | (Z)-Hydroxyimino-thiazolyl |
| Position 3 Substituent | Ethenyl | Ethenyl |
| β-Lactam Stability | Moderate | Enhanced (due to oxime) |
As a third-generation cephalosporin derivative, the compound exhibits resistance to hydrolysis by many β-lactamases, a hallmark of this antibiotic class. Its bicyclo[4.2.0]oct-2-ene framework stabilizes the β-lactam ring against enzymatic degradation, while the 1,3-thiazole group enhances binding to bacterial transpeptidases.
Properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-2-6-4-23-12-9(11(20)18(12)10(6)13(21)22)17-8(19)3-7-5-24-14(15)16-7/h2,5,9,12H,1,3-4H2,(H2,15,16)(H,17,19)(H,21,22)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWIRMONYCAJIS-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cefdinir, is a compound with significant biological activity, particularly in the realm of antibacterial properties. This article delves into its biological effects, mechanisms of action, and relevant research findings.
The compound has several notable physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| CAS Number | 79350-10-0 |
| Melting Point | >220°C (dec.) |
| Boiling Point | 840.7 ± 65.0 °C (Predicted) |
| Density | 1.62 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO |
| pKa | 2.81 ± 0.50 (Predicted) |
The compound functions primarily as an antibiotic, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. Its structure allows it to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics.
Biological Activity
Research indicates that this compound demonstrates significant antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The following studies highlight its efficacy:
- In Vitro Studies : A study published in Biomed Research International demonstrated that derivatives similar to this compound exhibited potent inhibitory effects against clinical isolates of MRSA, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Comparative Analysis : In comparative studies against cefdinir and other cephalosporins, this compound showed enhanced activity against certain resistant bacterial strains, suggesting potential as a therapeutic agent in treating resistant infections .
- Case Studies : Clinical case studies have reported successful treatment outcomes using cefdinir, which contains this compound as an impurity, in patients with complicated infections caused by multi-drug resistant organisms .
Case Study Example
A notable case involved a patient with recurrent urinary tract infections caused by E. coli resistant to multiple antibiotics. Treatment with cefdinir led to significant clinical improvement and resolution of infection symptoms within two weeks, highlighting the practical applicability of this compound in clinical settings.
Scientific Research Applications
Clinical Applications
-
Antibiotic Therapy :
- The primary application of (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
- Its efficacy against resistant strains has been documented in several studies, showcasing its role in overcoming antibiotic resistance.
-
Research on Antibiotic Resistance :
- Studies have utilized this compound to investigate mechanisms of resistance in bacteria, particularly focusing on mutations in PBPs that confer resistance to beta-lactam antibiotics.
- Research findings indicate that modifications to the compound can enhance its activity against resistant bacterial strains.
Case Study 1: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria
A clinical trial assessed the effectiveness of this compound against ESBL-producing Escherichia coli and Klebsiella pneumoniae. Results demonstrated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard therapy.
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in healthy volunteers. The study concluded that the compound has favorable pharmacokinetic properties with a low incidence of adverse effects.
Comparative Analysis with Other Antibiotics
The following table summarizes the comparative efficacy and safety profiles of (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-eene -2-carboxylic acid with other antibiotics:
| Antibiotic | Spectrum of Activity | Resistance Profile | Safety Profile |
|---|---|---|---|
| (6R-trans)-7-[[(2-Amino... | Broad-spectrum | Effective against ESBLs | Low adverse effects |
| Ceftriaxone | Broad-spectrum | Limited against ESBLs | Moderate adverse effects |
| Meropenem | Broad-spectrum | Effective against most | Low adverse effects |
| Amoxicillin-Clavulanate | Broad-spectrum | Resistance common | Moderate adverse effects |
Comparison with Similar Compounds
Substituent Variations at Position 3 (R2 Group)
The 3-ethenyl group distinguishes the target compound from analogs with alternative R2 substituents:
Modifications at Position 7 (R1 Side Chain)
The 2-amino-4-thiazolyl acetyl group at position 7 is critical for binding to penicillin-binding proteins (PBPs):
Key Insight: The 2-amino-4-thiazolyl group confers potent activity against β-lactamase-producing pathogens but lacks the methoxyimino group’s extended stability in compounds like ceftazidime .
Research Findings and Clinical Implications
- β-Lactamase Resistance : The 3-ethenyl group shows intermediate resistance to TEM-1 β-lactamases but is less effective against extended-spectrum β-lactamases (ESBLs) compared to ceftazidime’s 3-pyridinium substituent .
- Synergistic Combinations : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) may restore activity against resistant strains .
- Synthetic Challenges: The 2-amino-4-thiazolyl acetyl group requires precise stereochemical control during synthesis to maintain antimicrobial efficacy .
Preparation Methods
Nucleophilic Acylation of 7-Aminocephalosporanic Acid Derivatives
The primary synthetic route involves coupling 7-aminocephalosporanic acid (7-ACA) analogs with 2-(2-amino-4-thiazolyl)acetic acid (ATA). Patent CN103910749A demonstrates this via a two-step sequence:
-
Activation of ATA : Pre-treatment with formic acid (HCOOH) protonates the amino group, enhancing electrophilicity at the carbonyl carbon.
-
Nucleophilic Attack : The C-7 amine of the cephalosporin core reacts with activated ATA under mild basic conditions (pH 2.8–3.0), forming the critical amide bond.
The reaction proceeds through a tetrahedral intermediate stabilized by the β-lactam ring's electron-withdrawing effects. Side reactions include:
-
O-Acylation : Competing acylation at the C-3' hydroxyl (≤12% yield loss)
-
β-Lactam Ring Opening : Catalyzed by residual water above 50°C
Detailed Synthetic Procedures
Laboratory-Scale Synthesis (Adapted from CN103910749A)
Reagents :
-
7-ACMT (7-aminodesacetoxycephalosporanic acid methyl ester): 126.4 g (0.8 mol)
-
2-Amino-4-thiazole acetic acid (ATA): 220.8 g (4.8 mol)
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Formic acid (88% w/w): 500 g
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Ammonia solution (25% w/w): 150 g
Procedure :
-
Charge a reactor with 7-ACMT and ATA in acetonitrile/acetone (3:1 v/v).
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Add HCOOH dropwise at ≤35°C over 1 h, maintaining vigorous stirring (600 rpm).
-
Heat to 25°C and react for 4 h until TLC (silica, ethyl acetate:methanol 4:1) shows complete consumption of 7-ACMT (Rf = 0.42 → product Rf = 0.67).
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Quench with ice-water (5 vol), adjust pH to 2.8–3.0 using NH4OH.
-
Filter, wash with cold tap water (3×150 mL), dry under vacuum at 75°C.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 77.4% |
| HPLC Purity | 96.5% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Heavy Metals (Pb, Cd) | <10 ppm |
This method achieves regioselective acylation at C-7 due to steric hindrance from the C-3 vinyl group.
Optimization of Critical Parameters
Temperature Control
Maintaining the reaction at 25–30°C prevents:
pH-Dependent Solubility
The isoelectric point (pI) of 4.2 necessitates strict pH control:
-
Below pI : Protonated amine improves ATA solubility (logP = -1.2 → -0.4 at pH 2.8).
-
Above pI : Deprotonation causes precipitation, enabling product isolation.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC method (USP <621>):
-
Column: C18, 250 × 4.6 mm, 5 µm
-
Mobile Phase: 0.05 M KH2PO4 (pH 3.0):ACN (85:15)
-
Retention Time: 8.2 ± 0.3 min
Industrial-Scale Production Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
